Mozavaptan, also known as (S)-Mozavaptan or OPC-31260, is a synthetic compound classified as a non-peptide antagonist of vasopressin receptors. It primarily targets the V2 receptor with a notable selectivity ratio over the V1 receptor, making it significant in the treatment of conditions related to water retention and hyponatremia. The compound is particularly relevant in clinical settings for its ability to modulate renal water excretion by inhibiting the action of arginine vasopressin, a hormone that regulates water balance in the body.
Mozavaptan is derived from benzazepine structures and has been synthesized through various organic chemistry techniques. It belongs to the class of vasopressin receptor antagonists, which are crucial in managing conditions such as heart failure, chronic kidney disease, and other disorders characterized by fluid overload. The compound's chemical formula is with a molecular weight of 427.54 g/mol .
The synthesis of Mozavaptan involves several steps, including nucleophilic substitution, reduction, and cyclization reactions. Key intermediates are prepared through established organic synthesis techniques. For instance, one method involves starting from readily available 2-iodoanilines and employing a one-pot multibond forming process to create 5-amino-2,5-dihydro-1H-benzo[b]azepines, which serve as intermediates for Mozavaptan .
Industrial production focuses on optimizing these synthetic routes to ensure high yields and purity. This includes using efficient catalysts and controlled reaction conditions to facilitate large-scale manufacturing while minimizing impurities .
Mozavaptan's structure features a complex arrangement typical of benzazepine derivatives. Its three-dimensional conformation is critical for its binding affinity to vasopressin receptors. The compound's stereochemistry is indicated by its designation as (S)-Mozavaptan, highlighting the importance of chirality in its pharmacological activity .
Mozavaptan undergoes several chemical transformations, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reductions, and various halogenating agents for substitution reactions .
Mozavaptan acts primarily as a competitive antagonist at vasopressin receptors (V1A and V2). By binding to these receptors without activating them, it inhibits the action of arginine vasopressin, leading to increased urine output and decreased urine osmolality. The selectivity for V2 receptors (IC50 = 14 nM) over V1 receptors (IC50 = 1.2 μM) underscores its therapeutic potential in treating conditions related to fluid retention .
In vivo studies demonstrate that Mozavaptan effectively increases serum sodium concentrations in models of induced hyponatremia, showcasing its utility in clinical applications .
Mozavaptan exhibits stability under standard laboratory conditions but requires specific storage conditions (e.g., -20°C for powder) to maintain potency over time . Its solubility profile indicates good compatibility with organic solvents like DMSO.
Mozavaptan has been investigated for its efficacy in treating hyponatremia associated with various medical conditions such as heart failure and syndrome of inappropriate antidiuretic hormone secretion (SIADH). Its role as a vasopressin receptor antagonist makes it valuable in research focused on fluid balance regulation and related pathophysiological states .
Additionally, ongoing studies explore its potential applications beyond diuretic effects, including implications in broader therapeutic areas such as metabolic disorders and cardiovascular health.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0